alpha-Thujone

Beschreibung

(+)-alpha-Thujone is a natural product found in Thujopsis dolabrata, Thuja occidentalis, and other organisms with data available.

Structure

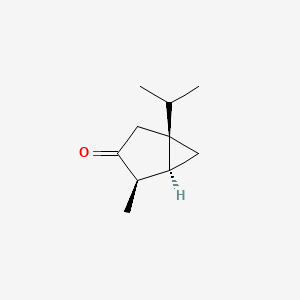

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

546-80-5 |

|---|---|

Molekularformel |

C10H16O |

Molekulargewicht |

152.23 g/mol |

IUPAC-Name |

(1R,4S,5S)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one |

InChI |

InChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-8H,4-5H2,1-3H3/t7-,8-,10+/m0/s1 |

InChI-Schlüssel |

USMNOWBWPHYOEA-OYNCUSHFSA-N |

SMILES |

CC1C2CC2(CC1=O)C(C)C |

Isomerische SMILES |

C[C@H]1[C@@H]2C[C@@]2(CC1=O)C(C)C |

Kanonische SMILES |

CC1C2CC2(CC1=O)C(C)C |

Aussehen |

Solid powder |

Siedepunkt |

200.00 to 201.00 °C. @ 760.00 mm Hg |

melting_point |

< 25 °C |

Andere CAS-Nummern |

1125-12-8 546-80-5 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(+)-thujone (-)-thujone 3-isothujone 3-thujanone alpha, beta-thujone alpha-thujone beta-thujone beta-thujone, (1alpha,4alpha,5alpha)-isomer beta-thujone, (1S-(1alpha,4alpha,5alpha))-isomer beta-thujone, 1S-(1alpha,4beta,5alpha)-isomer cis-thujone thujone |

Dampfdruck |

0.41 mmHg |

Herkunft des Produkts |

United States |

Historical Perspectives on Alpha Thujone Scientific Investigation

Early Elucidation of Alpha-Thujone's Biological Activity

The initial scientific examination of this compound's biological effects began in the mid-19th century, spurred by observations of the health consequences associated with the consumption of absinthe. French psychiatrist Valentin Magnan was a pivotal figure in this early research. wikipedia.orgcounsellingcentral.com His work, while conducted by the standards of his time, provided the first experimental evidence attributing a convulsant activity to a component within wormwood oil. nih.gov

Magnan's research involved administering pure wormwood oil to animals and documenting the resulting physiological responses. wikipedia.org He observed that the oil induced seizures that were distinct from the effects of alcohol alone. wikipedia.org Through these experiments, thujone was eventually isolated as the causative agent for these reactions. wikipedia.org Magnan's studies concluded that an alcohol-soluble component of wormwood was responsible for inducing symptoms such as myoclonic jerks, lapses of consciousness, and tonic-clonic convulsions in animals. nih.gov

These foundational, albeit controversial, studies established this compound's reputation as a convulsant and laid the groundwork for its neurotoxic classification. pnas.org

Evolution of Research Paradigms and Methodological Advances

Following the widespread prohibition of absinthe in the early 20th century, scientific investigation into this compound significantly declined. sciencenews.org When research resumed in the latter half of the century, it was characterized by new hypotheses and vastly improved analytical and experimental techniques.

A notable, though ultimately unsupported, hypothesis emerged in the 1970s suggesting that this compound might activate cannabinoid receptors due to a perceived structural similarity with tetrahydrocannabinol (THC). nih.gov However, a 1999 study found no evidence of a cannabimimetic response, effectively refuting this theory. wikipedia.org

The most significant paradigm shift came with the definitive identification of this compound's primary mechanism of action. Modern research has established that this compound acts as a modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. nih.gov It functions as a noncompetitive antagonist, blocking the receptor's chloride channel. pnas.org By inhibiting the action of GABA, the brain's primary inhibitory neurotransmitter, this compound allows neurons to fire more easily, which can lead to convulsions. wikipedia.orgsciencenews.org This mechanism was elucidated through a convergence of several lines of evidence. nih.gov

Table 2: Modern Evidence for this compound's Mechanism of Action

| Evidence Type | Finding | Significance |

|---|---|---|

| Comparative Toxicology | Poisoning signs in mice (convulsions) are similar to those of picrotoxinin, a known GABA-A receptor antagonist. These effects are alleviated by GABA-A receptor modulators like diazepam and phenobarbital. nih.gov | Suggests a shared mechanism of action with classical GABA antagonists. |

| Genetic Studies | A strain of Drosophila with a specific mutation conferring resistance to chloride channel blockers also showed tolerance to this compound. nih.gov | Provides genetic evidence linking this compound's action to the GABA-gated chloride channel. |

| Receptor Binding Assays | This compound competitively inhibits the binding of [3H]ethynylbicycloorthobenzoate ([3H]EBOB) to mouse brain membranes. nih.gov | Demonstrates direct interaction with the noncompetitive blocker site on the GABA-A receptor. |

| Electrophysiology | This compound reversibly suppresses GABA-induced peak currents in rat dorsal root ganglion neurons. nih.gov | Confirms at a cellular level that this compound inhibits the function of the GABA-A receptor. |

Methodological advances in analytical chemistry have also been crucial. The development and application of gas chromatography-mass spectrometry (GC-MS) enabled the precise quantification of this compound in vintage absinthe samples. acs.orgresearchgate.net These analyses revealed that historical concentrations of the compound were generally much lower than previously estimated, challenging the long-held belief that thujone was the primary agent responsible for "absinthism." acs.orgnih.gov Modern analytical techniques, such as solid-phase extraction followed by GC-MS, provide high sensitivity and precision for thujone quantification. researchgate.netnih.gov

Table 3: Toxicological Data for this compound in Mice

| Parameter | Value | Observation |

|---|---|---|

| LD₅₀ (intraperitoneal) | ~45 mg/kg | Dose at which 50% of test subjects die. nih.gov |

| Mortality at 30 mg/kg | 0% | No deaths observed at this dose. wikipedia.org |

| Mortality at 60 mg/kg | 100% | All subjects experienced convulsions leading to death within one minute. wikipedia.org |

This evolution from broad, in vivo observations to specific, molecular-level investigations, supported by powerful analytical tools, has fundamentally reshaped the scientific understanding of this compound's biological activity.

Elucidation of Alpha Thujone Biosynthesis

Enzymatic Transformations in Thujone Skeleton Formation

Oxidative and Reductive Steps in Alpha-Thujone Biogenesis

Dehydrogenase and Reductase Enzyme Activities

The thujone biosynthesis pathway necessitates the activity of both dehydrogenases and reductases. oup.com Specifically, a (+)-cis-sabinol dehydrogenase catalyzes the formation of sabinone from (+)-cis-sabinol. Subsequently, an NADPH-dependent stereoselective reduction, mediated by a reductase, leads to the formation of either alpha- or beta-thujone (B1670768). oup.com Studies in Thuja plicata have identified candidate genes for these dehydrogenase and reductase steps. oup.com

In Salvia officinalis (common garden sage), two electrophoretically distinct dehydrogenases have been identified. One is responsible for the oxidation of (+)-borneol to (+)-camphor, and the other for the oxidation of (+)-cis-sabinol to (+)-sabinone, a precursor to (-)-3-isothujone. Similarly, in Tanacetum vulgare (tansy), two distinct dehydrogenases catalyze the oxidation of (-)-borneol (B1667373) to (-)-camphor (B167293) and (+)-cis-sabinol to (+)-sabinone, leading to (+)-3-thujone. These findings highlight the specificity of these dehydrogenases in the biosynthesis of thujyl ketones. nih.gov

Characterization of Key Biosynthetic Enzymes

The enzymes involved in this compound biosynthesis are critical for understanding the pathway's regulation and stereospecificity.

In Western redcedar (Thuja plicata), cytochrome P450 monooxygenases, specifically CYP750B1 and CYP76AA25, have been identified as enzymes that catalyze the hydroxylation of (+)-sabinene to (+)-trans-sabinol. oup.comnih.govnih.govresearchgate.net This hydroxylation is a crucial step in the biosynthesis of alpha- and beta-thujone. oup.comnih.gov CYP750B1, a member of the gymnosperm-specific CYP750 family, has been functionally characterized and shown to play a biological role in thujone biosynthesis. nih.gov While CYP750B1 exhibits a specific function in this pathway, CYP76AA25 has a broader substrate spectrum, also converting sesquiterpenes like farnesene (B8742651) and herbicides such as isoproturon. nih.govnih.gov

It is important to note that the isomerism of the (+)-sabinol intermediate can vary between thujone-producing plants. For instance, in Thuja plicata, thujone is derived exclusively from the (+)-trans-sabinol intermediate, whereas in Salvia officinalis, it is formed from the (+)-cis-sabinol intermediate. wikipedia.orgoup.comnih.gov

Alcohol dehydrogenases (ADHs) play a role in the stereospecific conversion steps within the thujone biosynthetic pathway. Following the cytochrome P450-mediated hydroxylation of sabinene (B1680474) to sabinol, an alcohol dehydrogenase is hypothesized to catalyze the oxidation of sabinol to sabinone. ubc.ca Research in Thuja plicata has identified candidate ADH genes. In vitro assays with recombinant proteins of some identified ADHs (ADH5, ADH10, and ADH17) showed activity, with ADH5 producing both beta-thujone and (+)-sabinone as major products under optimized conditions. ubc.ca This suggests their involvement in the subsequent steps leading to the final thujone isomers. The dehydrogenases responsible for similar conversions in other monoterpene pathways, such as the conversion of (-)-trans-isopiperitenol (B1216475) to (-)-isopiperitenone (B1197589) in peppermint (Mentha piperita), belong to the short-chain alcohol dehydrogenase superfamily. oup.com

In Planta Biosynthetic Pathway Elucidation

Studies conducted directly in plants have provided further insights into the this compound biosynthetic pathway. The pathway is generally understood as a four-step process starting from geranyl diphosphate (B83284) (GPP), proceeding through (+)-sabinene, then sabinol, and finally sabinone, before reduction to alpha- and beta-thujone. nih.govubc.ca

The accumulation and ratios of thujone isomers can vary depending on the plant organ and its developmental phase, as well as environmental factors. researchgate.netdntb.gov.uaopenagrar.demdpi.com In Western redcedar (Thuja plicata), monitoring of thujone pathway intermediates and resin storage structures throughout the growing season revealed a temporal shift. Both foliage and seed cones exhibited a shift from sabinene to this compound as the predominant monoterpene. This shift was observed to coincide with the deterioration of epithelial cells surrounding oleoresin storage structures. ubc.ca

In Salvia officinalis and Artemisia absinthium, the essential oil content and thujone ratios also show variability with plant development and organ type. In Salvia officinalis, this compound was a major component in leaves, and its level decreased significantly in leaf oils during the flowering period, while in flowers, this compound ratios showed a peak at the floral budding stage. openagrar.deresearchgate.net In Artemisia absinthium, leaf and flower oils exhibited similar thujone ratios, with this compound increasing in flowers during plant development. openagrar.deresearchgate.net These temporal and spatial shifts indicate a dynamic regulation of the biosynthetic pathway in response to the plant's physiological state. researchgate.netdntb.gov.ua

Molecular and Cellular Mechanisms of Alpha Thujone Action

Alpha-Thujone Interaction with Ligand-Gated Ion Channels

This compound exerts its primary pharmacological effects through direct interaction with ligand-gated ion channels, a superfamily of transmembrane proteins crucial for rapid synaptic transmission. uaeu.ac.aemdpi.com Its most notable interactions occur with GABAA receptors and, to a lesser extent, nicotinic acetylcholine (B1216132) receptors. uaeu.ac.aeresearchgate.net

Gamma-Aminobutyric Acid Type A (GABAA) Receptor Modulation

This compound acts as an antagonist of GABAA receptors, which are the primary mediators of inhibitory neurotransmission in the mammalian central nervous system. wikipedia.orgpnas.orgwikipedia.org This antagonistic action leads to increased neuronal excitability. wikipedia.org Studies have indicated that this compound is more potent than its diastereomer, beta-thujone (B1670768), in GABAA receptor binding assays, exhibiting approximately 2 to 3-fold higher affinity. researchgate.netnih.govsmolecule.com The neurotoxicity induced by this compound can be alleviated by pretreatment with GABA positive allosteric modulators, such as diazepam, phenobarbital, or ethanol, further supporting its interaction with the GABAergic system. wikipedia.orgpnas.orgnih.gov

This compound functions as a competitive inhibitor of the binding of [³H]ethynylbicycloorthobenzoate ([³H]EBOB) to mouse brain membranes. wikipedia.orguaeu.ac.aepnas.orgnih.govnih.gov [³H]EBOB is a known noncompetitive blocker of the GABA-gated chloride channel, indicating that this compound interferes with this site. pnas.orgnih.gov

This compound is identified as a rapidly acting modulator of the GABA-gated chloride channel. researchgate.netnih.govsmolecule.com Its influence extends to the gating properties of the receptor, suggesting an allosteric mechanism of action. uaeu.ac.aemdpi.comresearchgate.netnih.govnih.govmdpi.comacs.orgscispace.com Specifically, it acts as a negative allosteric modulator of GABAA receptors. mdpi.commdpi.com This modulation affects the receptor's ability to open and close its chloride channel, thereby impacting inhibitory currents. nih.govmdpi.comacs.org

In cultured hippocampal neurons, this compound has been shown to significantly reduce the frequency and amplitude of GABAergic miniature inhibitory postsynaptic currents (mIPSCs). uaeu.ac.aeresearchgate.netnih.govnih.govacs.org It also moderately affects their kinetics. researchgate.netnih.govnih.govacs.org These observed effects suggest that this compound acts via both pre- and postsynaptic mechanisms to modulate GABAergic transmission. researchgate.netnih.govnih.govacs.org

Studies investigating the action of this compound on responses to exogenous GABA applications in cultured hippocampal neurons have revealed that it reduces the amplitude of these currents. uaeu.ac.aeresearchgate.netnih.govnih.govmdpi.comacs.org Furthermore, this compound affects the onset, desensitization, and deactivation phases of these current responses, reinforcing the notion of its impact on receptor gating. researchgate.netnih.govnih.govmdpi.comacs.org The half-maximal inhibitory concentration (IC50) for this compound in suppressing GABA-induced currents has been reported as 21 µM. uaeu.ac.aepnas.orgmedchemexpress.com

Table 1: Effects of this compound on GABAA Receptor-Mediated Currents

| Parameter | Effect of this compound | Concentration/Value | Reference |

| GABA-induced current suppression (IC50) | Reduced amplitude | 21 µM | pnas.orgmedchemexpress.com |

| mIPSC Frequency | Decreased (e.g., >2-fold reduction at 100 µM) | 100-300 µM | acs.org |

| mIPSC Amplitude | Decreased | Not specified | researchgate.netnih.govnih.gov |

| mIPSC Kinetics | Moderately affected | Not specified | researchgate.netnih.govnih.gov |

| Exogenous GABA-induced current amplitude | Reduced | Not specified | researchgate.netnih.govnih.gov |

| Exogenous GABA-induced current kinetics | Affected onset, desensitization, and deactivation | Not specified | researchgate.netnih.govnih.gov |

Nicotinic Acetylcholine Receptor (nAChR) Interactions

Beyond its well-established effects on GABAA receptors, this compound also interacts with nicotinic acetylcholine receptors. uaeu.ac.aeresearchgate.net Research on the α7 subunit of the human nACh receptor, expressed in Xenopus oocytes, demonstrated that thujone reversibly inhibits acetylcholine (ACh)-induced currents. researchgate.netnih.gov The IC50 value for this inhibition was found to be 24.7 µM. researchgate.netnih.gov Notably, this inhibition is not dependent on the membrane potential and is not reversed by increasing concentrations of ACh, suggesting a non-competitive mechanism. uaeu.ac.aeresearchgate.netnih.govchapman.edu Furthermore, this compound does not alter the specific binding of [¹²⁵I] α-bungarotoxin, which binds to the ACh binding site, indicating that this compound interacts with a site topographically distinct from the orthosteric ACh binding site on the α7 nAChR. researchgate.netnih.govtandfonline.com

Table 2: Effects of this compound on α7 Nicotinic Acetylcholine Receptors

| Parameter | Effect of this compound | Concentration/Value | Reference |

| ACh-induced current inhibition (IC50) | Inhibited | 24.7 µM | researchgate.netnih.gov |

| Voltage dependence | Not dependent | Not applicable | uaeu.ac.aenih.govchapman.edu |

| Competition with ACh | No | Not applicable | uaeu.ac.aeresearchgate.netnih.gov |

| [¹²⁵I] α-bungarotoxin binding | Not altered | Not applicable | researchgate.netnih.govtandfonline.com |

Serotonin (B10506) 5-HT3 Receptor Activity Modulation

This compound has been shown to inhibit the activity of serotonin 5-HT3 receptors. This inhibitory action has been observed in both homomeric and heteromeric assemblies of cloned human 5-HT3 receptor subunits. The mechanism of this inhibition involves channel blockade. However, it is not this compound itself that directly blocks the channel. Instead, in homomeric receptors, this compound enhances the inherent channel-blocking potency of the natural ligand, serotonin (5-HT). In heteromeric receptors, this compound recruits an additional channel-blocking component of the agonist. nih.gov

This modulation leads to a reduction in 5-HT3 receptor activity by affecting mechanisms involved in receptor desensitization, with the specific effect being dependent on the receptor subunit composition. nih.govresearchgate.net Patch-clamp experiments have revealed this inhibitory action, with effective concentrations typically in the high micromolar range. researchgate.net

This compound Effects on Cellular Signaling Pathways

This compound demonstrates significant effects on various cellular signaling pathways, particularly in the context of cell viability and death. consensus.appmedchemexpress.comresearchgate.net

Apoptotic Cell Death Induction

This compound has been shown to induce apoptotic cell death in various cancer cell lines. This programmed cell death is often mediated through caspase-dependent intrinsic apoptotic pathways. x-mol.netnih.gov For instance, studies on human ovarian cancer cells (ES2 and OV90) indicate that alpha,beta-thujone (B1243969) inhibits cell proliferation and induces cell death via these pathways. x-mol.netnih.gov In cervical cancer cells and glioblastoma multiforme (GBM) cells, this compound has demonstrated strong antiproliferative and pro-apoptotic effects. consensus.appmedchemexpress.comresearchgate.netresearchgate.net The induction of apoptosis can involve caspase-3 activation and PARP-1 cleavage. consensus.app Additionally, alpha,beta-thujone-mediated endoplasmic reticulum stress has been associated with the loss of mitochondrial functions and an altered metabolic landscape in ovarian cancer cells. researchgate.netx-mol.netnih.gov

Research findings on the induction of apoptotic cell death by this compound in human cancer cell lines include dose-dependent activity. For example, in HeLa cells, this compound exhibited an IC50 value of 191 µg/mL. researchgate.net

Table 1: this compound's Apoptotic Induction in Cancer Cell Lines

| Cell Line (Type) | Effect on Cell Proliferation / Viability | Apoptotic Mechanism | Reference |

| ES2, OV90 (Ovarian Cancer) | Inhibits proliferation, induces cell death | Caspase-dependent intrinsic apoptotic pathways, endoplasmic reticulum stress, mitochondrial dysfunction | x-mol.netnih.gov |

| HeLa (Cervical Cancer) | Cytotoxic (IC50: 191 µg/mL) | PARP cleavage, increased caspase-3/7 levels | researchgate.net |

| T98G, U87 (Glioblastoma Multiforme) | Inhibits proliferation, migration, and invasion | Induces autophagosomes and autophagolysosomes (autophagy) | medchemexpress.com |

Reactive Oxygen Species (ROS) Involvement

Reactive Oxygen Species (ROS) play a significant role in this compound-induced cellular effects, particularly cytotoxicity and apoptotic cell death. Studies using the unicellular model Schizosaccharomyces pombe have clarified that this compound induces ROS accumulation-dependent cytotoxicity and apoptosis. dntb.gov.uanih.govresearchgate.netdntb.gov.ua Further evidence for the involvement of oxidative stress comes from experiments with superoxide (B77818) dismutase-deficient cells (sod1 and sod2 mutants), which showed increased cytotoxicity and apoptotic cell death upon this compound treatment compared to parental cells. nih.govdntb.gov.ua The pro-apoptotic factor Pca1 has been identified as a mediator in ROS-mediated apoptotic cell death induced by this compound in S. pombe. Pca1-deficient cells exhibited increased survival rates and reduced apoptosis, indicating its crucial role in this pathway. dntb.gov.uanih.govresearchgate.netdntb.gov.ua

Enzymatic Inhibition Profiles of this compound

This compound interacts with various enzymes, notably the cytochrome P450 (CYP) enzyme system, which plays a critical role in its metabolism and detoxification. nih.govresearchgate.net

Cytochrome P450 Enzyme Inhibition

This compound is metabolized by cytochrome P450 enzymes in human liver preparations. smolecule.comnih.govresearchgate.netnih.gov The primary enzyme responsible for the major 7- and 4-hydroxylation reactions of this compound is CYP2A6, accounting for 70-80% of its metabolism in human liver microsomes. nih.govresearchgate.netnih.gov Other enzymes, such as CYP3A4 and CYP2B6, also participate, albeit to a lesser extent, in the metabolism, with CYP3A4 and CYP2B6 catalyzing minor 2-hydroxylation. nih.govresearchgate.netnih.goveuropa.eu

Inhibition screening studies have shown that this compound can inhibit certain CYP enzymes. Specifically, this compound inhibits both CYP2A6 and CYP2B6. smolecule.comnih.govresearchgate.netnih.gov

Table 2: this compound's Inhibition of Cytochrome P450 Enzymes

| Enzyme | IC50 (µM) | Role in this compound Metabolism | Reference |

| CYP2A6 | 15.4 | Principally responsible for major 7- and 4-hydroxylation reactions (70-80% of metabolism) | smolecule.comnih.govresearchgate.netnih.gov |

| CYP2B6 | 17.5 | Participates to a lesser extent, catalyzes minor 2-hydroxylation | smolecule.comnih.govresearchgate.netnih.gov |

| CYP3A4 | N/A (participates in metabolism) | Participates to a lesser extent, catalyzes minor 2-hydroxylation | nih.govresearchgate.netnih.goveuropa.eu |

It is important to note that P450-dependent oxidations of this compound are considered detoxification reactions, as the resulting metabolites are generally less potent in their biological activity compared to the parent compound. nih.govresearchgate.net

Biotransformation and Metabolic Pathways of Alpha Thujone

Hepatic Microsomal Metabolism of Alpha-Thujone

The primary site for this compound metabolism is the liver, specifically within the microsomal fraction, where cytochrome P450 (CYP) enzymes play a central role in its oxidative biotransformation. Major hydroxylations constitute over 90% of the initial microsomal metabolism of this compound. smolecule.comresearchgate.netnih.gov

Identification of Major Hydroxylated Metabolites

Studies utilizing human liver microsomes have consistently identified 7-hydroxy-thujone and 4-hydroxy-thujone as the primary hydroxylated metabolites of this compound. smolecule.comresearchgate.netnih.govmdpi.comnih.gov In mouse liver microsomes, 7-hydroxy-alpha-thujone is also recognized as a major metabolic product. smolecule.comnih.goveuropa.eunih.govjcu.czpnas.orgresearchgate.net

Table 1: Major Hydroxylated Metabolites of this compound in Liver Microsomes

| Metabolite Name | Species Studied (Microsomes) | Relative Abundance |

| 7-hydroxy-alpha-thujone | Human, Mouse | Major |

| 4-hydroxy-alpha-thujone | Human | Major |

Characterization of Minor Hydroxylated and Dehydrogenated Metabolites

Beyond the major hydroxylated products, this compound metabolism in human liver microsomes also yields minor hydroxylated metabolites, including 2-hydroxy-thujone and carvacrol (B1668589). smolecule.comresearchgate.netnih.gov In mouse liver microsomes, additional minor hydroxylated products, such as 4-hydroxy-beta-thujone and other hydroxythujones, have been observed. smolecule.comnih.goveuropa.eunih.govpnas.orgresearchgate.net

Furthermore, dehydrogenation reactions contribute to the metabolic profile of this compound. The dehydrogenated metabolite 7,8-dehydro-alpha-thujone has been identified in in vitro P450 systems. smolecule.comnih.goveuropa.eunih.govpnas.orgresearchgate.netacs.orgnih.gov Another dehydrogenated product, 4,10-dehydrothujone, is also formed. acs.orgnih.gov A ring-opened product, 5-hydroxy-5-isopropyl-2-methyl-2-cyclohexen-1-one, has also been reported. acs.orgnih.gov While glutathione (B108866) and cysteine conjugates were detected in human liver homogenates, glucuronide or sulfate (B86663) conjugates were not detected in human liver microsomes. smolecule.comresearchgate.netnih.gov

Table 2: Minor Hydroxylated and Dehydrogenated Metabolites of this compound in Liver Microsomes

| Metabolite Name | Species Studied (Microsomes) | Type of Metabolite |

| 2-hydroxy-alpha-thujone | Human, Mouse | Hydroxylated |

| Carvacrol | Human, Bacterial P450 | Hydroxylated |

| 4-hydroxy-beta-thujone | Mouse | Hydroxylated |

| 7,8-dehydro-alpha-thujone | Mouse, Bacterial P450 | Dehydrogenated |

| 4,10-dehydrothujone | Bacterial P450 | Dehydrogenated |

| 5-hydroxy-5-isopropyl-2-methyl-2-cyclohexen-1-one | Bacterial P450 | Ring-opened |

Role of Cytochrome P450 Isoforms in this compound Oxidation

The oxidation of this compound is primarily mediated by various cytochrome P450 (CYP) isoforms, demonstrating differential contributions to its metabolism.

While CYP2A6 plays a dominant role, other CYP isoforms, notably CYP3A4 and CYP2B6, also contribute to this compound oxidation, albeit to a lesser extent. smolecule.comresearchgate.netnih.goveuropa.eunih.govcapes.gov.br These enzymes are involved in minor hydroxylation reactions, including the 2-hydroxylation of this compound. smolecule.comresearchgate.netnih.govnih.gov Earlier investigations had indicated CYP3A4 and CYP2D6 as highly active, but more recent comprehensive studies with recombinant enzymes have refined this understanding, highlighting CYP2A6 as the primary enzyme, followed by CYP3A4 and CYP2B6. europa.eu Other human CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP2E1, have also been shown to oxidize this compound, though their activities are comparatively lower. acs.orgnih.goveuropa.eu

Table 3: Cytochrome P450 Isoforms Involved in this compound Oxidation

| CYP Isoform | Primary Role in this compound Metabolism | Key Hydroxylation Sites | Relative Contribution (Human Liver Microsomes) |

| CYP2A6 | Principal | 7- and 4-hydroxylation | 70-80% on average |

| CYP3A4 | Lesser contribution | 7-, 4-, and minor 2-hydroxylation | Significant, but less than CYP2A6 |

| CYP2B6 | Lesser contribution | Minor 2-hydroxylation | Minor |

| CYP1A2 | Minor contribution | C-4 hydroxylation | Low |

| CYP2C9 | Minor contribution | C-4 hydroxylation | Low |

| CYP2C19 | Minor contribution | C-4 hydroxylation | Low |

| CYP2D6 | Minor contribution | C-4 hydroxylation | Low |

| CYP2E1 | Minor contribution | C-4 hydroxylation | Low |

Cytosolic Reduction of this compound

Beyond the oxidative pathways occurring in hepatic microsomes, this compound can also undergo cytosolic reduction. Studies have demonstrated that incubation of this compound with rabbit liver cytosol (but not mouse liver cytosol) results in the formation of reduction products, specifically thujol and neothujol. europa.eunih.govjcu.czpnas.orgeuropa.eu These reductive transformations occur in low yields and are believed to be catalyzed by a cytosolic ketone reductase. nih.gov The resulting thujol and neothujol metabolites have been identified in the rabbit liver cytosolic ketone reductase system and subsequently as conjugates in urine. nih.govpnas.org

Formation of Thujol and Neothujol

The reduction of this compound leads to the formation of thujol and neothujol. This metabolic pathway has been specifically observed in rabbit liver cytosol, in contrast to mouse liver cytosol, where these reduction products were not detected. europa.eueuropa.eunih.govpnas.orgfitoterapia.neteuropa.eu The enzymatic conversion to thujol and neothujol occurs in low yields and is dependent on NADPH. europa.eunih.govpnas.org Following their formation, thujol and neothujol are identified as conjugates in the urine of rabbits administered thujone. nih.govpnas.org Early investigations also identified 3-β-hydroxy-α-thujane and 3-β-hydroxy-β-thujane as neutral urinary metabolites in rabbits after oral administration of a mixture of α- and β-thujone, suggesting a stereospecific reduction. europa.eufitoterapia.neteuropa.eu

Putative Reductase Enzyme Activities

The enzymatic reduction of this compound to thujol and neothujol is thought to be catalyzed by a cytosolic ketone reductase. nih.govpnas.org This reductase activity is dependent on the cofactor NADPH, highlighting the involvement of specific enzyme systems in the reductive biotransformation of this compound. nih.govpnas.org

Conjugation Pathways of this compound Metabolites

Following phase I biotransformation, particularly hydroxylation, the resulting metabolites of this compound undergo conjugation reactions. These phase II pathways are crucial for increasing the hydrophilicity of the metabolites, thereby facilitating their excretion from the body, primarily via urine or bile. europa.eueuropa.euresearchgate.netresearchgate.netontosight.ai The predominant conjugation pathways identified for this compound metabolites are glucuronidation and sulfation. europa.eueuropa.euresearchgate.netresearchgate.netfitoterapia.neteuropa.euontosight.ainih.gov

Glucuronidation and Sulfation

Hydroxylated metabolites, such as 7-hydroxy-alpha-thujone and 4-hydroxy-alpha-thujone, are key substrates for conjugation. europa.eueuropa.euresearchgate.netresearchgate.netfitoterapia.neteuropa.eunih.gov Studies indicate a site-specificity in glucuronidation, with conjugation favoring (2R)-hydroxy- and 4-hydroxythujone glucuronides over other hydroxylated forms. europa.eufitoterapia.neteuropa.eu In human metabolism, these hydroxythujones are largely conjugated, as evidenced by their detection in urine primarily after enzymatic liberation from their glucuronide and sulfate forms. nih.gov Quantitative analysis in human urine after sage infusion consumption revealed significant degrees of conjugation for these metabolites. nih.gov

Table 1: Minimum Degree of Glucuronidation/Sulfation for this compound Metabolites in Human Urine nih.gov

| Metabolite | Minimum Degree of Conjugation (%) |

| 4-hydroxythujone | 66 |

| 7-hydroxythujone | 55 |

Glucuronidation is primarily mediated by UDP-glucuronyltransferases, which transfer glucuronic acid to the substrate. Sulfation, on the other hand, is catalyzed by sulfotransferases. ontosight.aiulisboa.pt

Advanced Analytical Methodologies for Alpha Thujone Research

Chromatographic Techniques for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC-Mass Spectrometry (LC-MS/MS) for Metabolite Analysis

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the analysis of alpha-thujone and its metabolites, particularly in complex biological matrices. This methodology enables the identification and quantification of various biotransformation products, offering insights into metabolic pathways.

Research has demonstrated the utility of LC-MS methods for measuring this compound and its potential metabolites. Studies using human liver microsomes have identified several key metabolites, including two major hydroxylated forms: 7-hydroxy-thujone and 4-hydroxy-thujone thegoodscentscompany.comwikipedia.orgijpjournal.com. Additionally, 2-hydroxy-thujone and carvacrol (B1668589) were identified as minor metabolites thegoodscentscompany.comwikipedia.orgijpjournal.com. Conjugates with glutathione (B108866) and cysteine have also been detected in human liver homogenates, although not always quantified thegoodscentscompany.com. Major hydroxylations account for over 90% of the primary microsomal metabolism of this compound thegoodscentscompany.com. LC-MS/MS systems, such as the Shimadzu LC-30A Prominence interfaced with a Triple Quadrupole mass spectrometer, are commonly employed for these measurements, often utilizing specific chromatographic columns like YMC Pro Pack C4.

Reverse Phase HPLC Method Development

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is widely used for the separation and quantification of this compound. The development of robust RP-HPLC methods involves careful selection of stationary and mobile phases to achieve optimal resolution and sensitivity.

For compounds like this compound, which may not possess strong chromophores, derivatization procedures can be employed to enhance detection. For instance, the reaction of this compound with dansylhydrazine (DNSH) followed by fluorescence detection has been studied for its determination in matrices like white vermouth. Typical reverse-phase LC systems utilize hydrophobic stationary phases and polar mobile phases. Common organic solvent choices include acetonitrile (B52724) and methanol, often used in combination with water and various additives. The selection of mobile phase components, including solvent type, pH, and buffers (e.g., ammonium (B1175870) salts of volatile acids for MS compatibility), is critical for fine-tuning separation performance.

Spectroscopic Approaches for Structural Elucidation and Quantification

Spectroscopic techniques play a pivotal role in both the structural elucidation and quantitative analysis of this compound and its related compounds. These methods provide detailed information about molecular structure and concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Biosynthesis Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate structures of this compound and its biosynthetic precursors, as well as for quantitative analysis. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely applied.

In biosynthesis studies, NMR spectroscopy helps trace the metabolic pathways of terpenes like thujone. Quantitative ¹³C NMR spectroscopic analysis has revealed that the isoprene (B109036) units forming thujone in plants are derived from the methylerythritol phosphate (B84403) (MEP) pathway thegoodscentscompany.com. The biosynthesis of the thujone skeleton from geranyl diphosphate (B83284) (GPP) involves enzymes such as sabinene (B1680474) synthase, which catalyzes the isomerization of GPP to intermediates like linalyl diphosphate (LPP) and neryl diphosphate (NPP), eventually leading to the formation of sabinone and then thujone thegoodscentscompany.com. NMR is also used for the structural assignment of this compound metabolites, such as (2R)-2-hydroxythujones, utilizing ¹H and ¹³C NMR in conjunction with X-ray crystallography. For quantitative analysis, ¹H NMR spectroscopy can be used to determine total thujone content, identifying a distinct CH2 group peak in the cyclopentanone (B42830) moiety of this compound in the 2.13–2.11 ppm range, which does not overlap with other common constituents.

Stable Isotope Dilution Assays for Metabolic Pathway Tracing

Stable Isotope Dilution Assays (SIDAs) are highly sensitive and accurate methods for quantifying this compound and its metabolites, particularly valuable for tracing metabolic pathways in biological systems. This approach involves the use of isotopically labeled internal standards.

For instance, SIDAs have been developed to characterize the metabolism of this compound in humans in vivo following the consumption of sage tea wikipedia.org. Deuterated internal standards, such as d6-alpha-thujone, d6-2-hydroxythujone, d6-4-hydroxythujone, and d6-7-hydroxythujone, are synthesized and utilized wikipedia.org. These labeled standards enable the quantification of trace amounts of this compound and its hydroxylated metabolites in human urine after liberation from their glucuronide/sulfate (B86663) conjugates, typically analyzed by LC-MS/MS or GC-MS wikipedia.org. Studies have shown that 4-hydroxythujone and 7-hydroxythujone are detectable in urine after this compound consumption, while 2-hydroxythujone might not be present above detection limits wikipedia.org.

Method Validation and Performance Characteristics

Validation of analytical methods for this compound is essential to ensure their reliability, accuracy, and suitability for their intended purpose. Key performance characteristics evaluated during validation include linearity, precision, and limits of detection and quantification.

Linearity, Precision, and Limits of Detection/Quantification

Method validation for this compound analysis encompasses several critical parameters:

Linearity: Demonstrates that the analytical method provides results directly proportional to the concentration of the analyte within a specified range. For GC methods, linearity with regression coefficients (r²) greater than 0.98 has been reported for thujone. A salting-out assisted liquid-liquid extraction (SALLE) method coupled with GC showed linearity for this compound with r² = 0.9953 over a range of 0.1–15 mg/kg. An ¹H NMR assay for total thujone exhibited linearity in the concentration range of 1–100 mg/L with r = 0.99.

Precision: Refers to the closeness of agreement between independent test results obtained under stipulated conditions. Precision is often expressed as relative standard deviation (RSD%). For GC/MS methods, precision for alpha- and beta-thujone (B1670768) has been reported between 0.8% and 12.6%. For ¹H NMR, intraday precision was reported at 4.0% (standard solution) and 5.8% (authentic sample), while interday precision was 4.9% (standard solution) and 6.7% (authentic sample).

Limits of Detection (LOD) and Quantification (LOQ): Represent the lowest concentration of an analyte that can be reliably detected (LOD) or quantified (LOQ). For the SALLE-GC method, LOD and LOQ for this compound were 4.3 µg/kg and 12.9 µg/kg, respectively. For an ¹H NMR method, LOD and LOQ for total thujone were 0.3 mg/L and 0.9 mg/L, respectively. A GC/MS method for thujone in distilled spirits reported an LOD of 0.05 mg/L and an LOQ of 0.16 mg/L for alpha- and beta-thujone.

Table 1: Summary of Method Validation Parameters for this compound Analysis

| Method Type | Analyte | Linear Range | Linearity (r/r²) | LOD | LOQ | Precision (RSD%) | Reference |

| GC (SALLE) | α-Thujone | 0.1–15 mg/kg | r² = 0.9953 | 4.3 µg/kg | 12.9 µg/kg | < 10.1% (inter/intra-day) | |

| GC/MS | α- & β-Thujone | 0.1–80 mg/L | Not specified | Not specified | Not specified | 0.8–12.6% (with sample prep) | |

| GC/MS | α- & β-Thujone | 1.0–60.0 mg/L | Not specified | 0.05 mg/L | 0.16 mg/L | Not specified | |

| ¹H NMR | Total Thujone | 1–100 mg/L | r = 0.99 | 0.3 mg/L | 0.9 mg/L | Intraday: 4.0% (std), 5.8% (sample); Interday: 4.9% (std), 6.7% (sample) |

Structure Activity Relationships and Chemical Analog Investigations

Stereoisomeric Activity Differences: Alpha- vs. Beta-Thujone (B1670768)

Alpha-thujone and its diastereomer, beta-thujone, exhibit notable differences in their biological potency, particularly concerning their interaction with the GABAA receptor. Research has consistently demonstrated that this compound is the more potent of the two isomers. wikipedia.orgbiolifejournals.comacs.org Studies have shown that this compound is approximately 2.3 times more active than beta-thujone in competitive binding assays for the picrotoxin/convulsant site on the GABAA receptor. pnas.orgpnas.org This difference in activity underscores the stereospecificity of the binding site, where the spatial arrangement of the methyl group at the C4 position influences the molecule's ability to interact with the receptor. While both isomers act as non-competitive blockers of the GABAA receptor's chloride channel, the higher potency of the alpha-isomer correlates with its greater toxicity. biolifejournals.compnas.orgpnas.org

Table 1: Comparative Potency of Thujone Stereoisomers at the GABAA Receptor

| Compound | Relative Potency (Binding Assay) | Primary Mechanism of Action |

| This compound | More potent | Competitive antagonist at the noncompetitive blocker site of the GABAA receptor |

| beta-Thujone | 2.3-fold less potent than this compound | Competitive antagonist at the noncompetitive blocker site of the GABAA receptor |

Metabolite Potency in Receptor Binding

The in vivo activity of this compound is influenced by its metabolic transformation into various hydroxylated and dehydrogenated derivatives. The primary metabolite, 7-hydroxy-alpha-thujone, along with other minor metabolites such as 4-hydroxy-alpha-thujone, 4-hydroxy-beta-thujone, and 7,8-dehydro-alpha-thujone, have been identified. nih.govnih.gov

Crucially, these metabolic products are considered detoxification products, as they exhibit significantly lower potency in receptor binding and reduced toxicity compared to the parent compound, this compound. nih.govnih.gov For instance, the major metabolite, 7-hydroxy-alpha-thujone, is approximately 56-fold less potent than this compound in inhibiting the binding of the radioligand [3H]ethynylbicycloorthobenzoate ([3H]EBOB) to the GABAA receptor. nih.govnih.gov Despite attaining higher concentrations in the brain than this compound itself, the reduced receptor affinity of 7-hydroxy-alpha-thujone and other metabolites indicates that the acute neurotoxic effects are primarily driven by the parent molecule. nih.govnih.gov

Table 2: Potency of this compound and its Metabolites

| Compound | Potency in [3H]EBOB Binding Assay (Relative to this compound) | Toxicological Classification |

| This compound | 1x (IC50 ≈ 13 µM) | Parent Compound |

| 7-hydroxy-alpha-thujone | 56-fold less potent | Detoxification Product |

| dehydro-alpha-thujone | Less potent | Detoxification Product |

| thujol/neothujol | Less potent | Detoxification Product |

Comparative Analysis with Pseudoenantiomeric Isomers

Investigations using cultured hippocampal neurons revealed that this compound significantly reduces the frequency and amplitude of GABAergic miniature inhibitory postsynaptic currents (mIPSCs). nih.gov It also affects the kinetics of these currents, suggesting both presynaptic and postsynaptic mechanisms of action. In contrast, dihydroumbellulone demonstrated only a weak or negligible effect on GABAergic currents. nih.gov This stark difference in activity between the pseudoenantiomeric isomers strongly indicates that the biological effects of this compound are not due to non-specific, lipophilic interactions with the neuronal membrane but rather a specific, stereoselective interaction with its target receptor. nih.gov

Structure-Dependent Modulation of GABAA Receptors by Monoterpenes

The interaction of this compound with GABAA receptors is part of a broader context of monoterpene modulation of this critical inhibitory channel. The chemical structure of a monoterpene plays a defining role in how it interacts with the GABAA receptor. nih.gov For many monoterpenes, features such as the presence and position of hydroxyl groups and the presence of a bicyclic ring system are critical for their activity, often leading to a positive allosteric modulation (potentiation) of GABA-induced currents. d-nb.infonih.gov For example, monoterpenoid alcohols like borneol and menthol (B31143) enhance GABAA receptor function. researchgate.net

In stark contrast to these potentiating effects, thujone and its diastereomers act as inhibitors of GABAA receptor currents. researchgate.net this compound functions as a non-competitive blocker, antagonizing the receptor's function. wikipedia.orgbiolifejournals.com This highlights a key structure-activity relationship: while the general monoterpene scaffold allows for interaction with the GABAA receptor, specific functional groups and stereochemistry dictate the nature of the modulation, determining whether the compound will be a positive or negative modulator of the receptor's activity.

Computational Modeling and Theoretical Chemistry of Alpha Thujone Interactions

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) to another (receptor) when bound to form a stable complex. This method is widely used in drug discovery to predict ligand-protein interactions and estimate binding affinities.

Ligand-Protein Interaction Prediction

Alpha-thujone, a monoterpene ketone, has been the subject of various molecular docking studies to understand its interactions with diverse biological targets. A prominent area of research focuses on its interaction with the gamma-aminobutyric acid type A (GABA-A) receptor. This compound acts as a modulator of the GABA-A receptor, specifically interacting with the GABA-gated chloride channel, which is a key mechanism underlying its neurotoxicity nih.govwikipedia.orgjcu.czpnas.org. This interaction leads to the inhibition of GABA-induced currents medchemexpress.com.

Beyond GABA-A receptors, this compound has been reported to interact with the serotonin (B10506) 5-HT3 receptor, where it reduces receptor activity, potentially through a mechanism involving receptor desensitization researchgate.net. In the context of insecticidal potential, molecular docking studies have demonstrated significant interactions between thujone and Aedes aegypti Sterol Carrier Protein-2 (AeSCP-2) researchgate.net.

Furthermore, computational investigations have explored this compound's potential interactions with targets relevant to viral pathogenesis and cancer. Studies have evaluated its affinity against Bovine Papillomavirus (BPV) targets and Epidermal Growth Factor Receptor (EGFR), suggesting its potential role in mitigating viral pathogenesis scientificarchives.com. This compound has also been identified as a potential inhibitor of Topoisomerase II, an enzyme crucial for cell proliferation nih.gov. Its interaction with the human bitter taste receptor TAS2R14 has been observed, leading to an increase in intracellular Ca2+ researchgate.net. Additionally, this compound has shown an inhibitory effect against NADPH oxidase nih.gov.

Analysis of Binding Affinities to Receptor and Enzyme Systems

The strength of interaction between this compound and its biological targets is quantified through binding affinities, often expressed as docking scores or inhibitory concentrations (IC50 values) in computational and experimental studies.

At the GABA-A receptor, this compound exhibits higher potency compared to beta-thujone (B1670768) (approximately 2 to 3-fold) and 7-hydroxy-alpha-thujone (about 56-fold) in receptor binding assays nih.govresearchgate.neteuropa.eu. The effective concentrations of this compound in various GABA-A related assays typically range between 10 and 30 µM nih.goveuropa.eu. Specifically, the IC50 of this compound for [3H]EBOB binding, which reflects interaction with the noncompetitive blocker site of the GABA-gated chloride channel in mouse brain membranes, is reported as 13 ± 4 μM, indicating a competitive binding mechanism pnas.org.

For the serotonin 5-HT3 receptor, this compound reduces its activity, with effective concentrations generally in the high micromolar range researchgate.net. In studies involving Aedes aegypti Sterol Carrier Protein-2 (AeSCP-2), molecular docking results indicated a significant docking score of -8.2693 and a Glide energy of -42.44 kcal/mol for thujone researchgate.net. When investigating Topoisomerase II (PDB ID: 1QZR), this compound demonstrated a considerable docking score of -8.0312 and a GLIDE energy of -51.86 kcal/mol nih.gov. Against the active site of NADPH oxidase, this compound achieved a glide score of -5.403 Kcal/mol nih.gov.

The following table summarizes some of the reported binding affinities and docking scores for this compound with various biological targets:

| Target | Interaction Type/Metric | Value | Reference |

|---|---|---|---|

| GABA-A Receptor | IC50 for [3H]EBOB binding | 13 ± 4 μM | pnas.org |

| GABA-A Receptor | Potency vs. β-thujone | 2-3 fold higher | nih.govresearchgate.neteuropa.eu |

| GABA-A Receptor | Potency vs. 7-hydroxy-α-thujone | 56-fold higher | nih.govresearchgate.neteuropa.eu |

| GABA-A Receptor | Effective concentrations | 10-30 μM | nih.goveuropa.eu |

| Serotonin 5-HT3 Receptor | Effective concentrations | High μM range | researchgate.net |

| Aedes aegypti Sterol Carrier Protein-2 (AeSCP-2) | Docking Score | -8.2693 | researchgate.net |

| Aedes aegypti Sterol Carrier Protein-2 (AeSCP-2) | Glide Energy | -42.44 kcal/mol | researchgate.net |

| Topoisomerase II (PDB ID: 1QZR) | Docking Score | -8.0312 | nih.gov |

| Topoisomerase II (PDB ID: 1QZR) | GLIDE Energy | -51.86 kcal/mol | nih.gov |

| NADPH Oxidase | Glide Score | -5.403 Kcal/mol | nih.gov |

In Silico Approaches for Pathway Analysis

In silico approaches extend beyond individual ligand-protein interactions to analyze broader biological pathways and predict systemic effects of compounds. These computational methods are integral to understanding the complex mechanisms of action and potential therapeutic applications.

One significant application of in silico analysis is the prediction of pharmacokinetic and toxicological features, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles researchgate.net. This helps in early assessment of a compound's drug-likeness and potential for adverse effects.

Network pharmacology, combined with molecular docking, provides a powerful framework for predicting the mechanisms of action of compounds within complex biological systems. For instance, this integrated approach has been utilized to identify anti-obesity targets and signaling pathways of essential oil components, including this compound researchgate.net. Such analyses can reveal that essential oil components may interact with numerous anti-obesity targets, suggesting their potential to combat obesity through multiple pathways researchgate.net.

Computational studies are also employed to identify novel drug targets for specific diseases, such as the PADI4 receptor for rheumatoid arthritis, and to screen for natural inhibitors against these targets sysrevpharm.org. Furthermore, in silico methods are crucial for assessing the antiviral efficacy of compounds by identifying promising interactions between bioactive molecules and molecular protein targets mdpi.com.

Pathway analysis can delve into the impact of compounds on specific intracellular signaling cascades. For example, studies on this compound's effect on human immune cells (CD3AK cells) have shown that it enhances cell proliferation and cytotoxicity by improving the expression of p-ERK1/2 and p-Akt, indicating its influence on these key signaling pathways nih.gov. The ability to predict protein-ligand interactions, anticipate off-target effects, and facilitate the development of therapeutic agents underscores the growing importance of advanced computational pipelines in modern chemical and biological research researchgate.net.

Ecological and Inter Species Research on Alpha Thujone

Plant-Derived Alpha-Thujone in Natural Environments

Occurrence and Distribution in Botanical Species

This compound is a widely distributed natural monoterpene ketone found in the essential oils of numerous plant species. thegoodscentscompany.comfishersci.ca Its presence and concentration vary significantly depending on the plant species, the specific plant part (e.g., leaves versus flowers), and the developmental stage of the plant. sigmaaldrich.comthegoodscentscompany.comijpjournal.comnih.gov

Notable botanical sources of this compound include:

Artemisia absinthium (wormwood): This plant is a significant source, with mean concentrations of this compound and beta-thujone (B1670768) in its essential oils reported as 5.8% and 12.5% respectively. sigmaaldrich.com In some A. absinthium oils, this compound content can range from 1.1% to 10.9%. wikipedia.org Beta-thujone is often the main volatile component in both leaves and flowers, with this compound being the second most abundant. thegoodscentscompany.com

Salvia officinalis (sage): Sage can contain substantial amounts of this compound, with reported concentrations up to 13,000 ppm in the plant or leaf. lipidmaps.org One study indicated this compound comprising 38.8% of S. officinalis essential oil. nih.gov

Tanacetum vulgare (tansy): The maximum proportion of this compound (44%) in tansy has been detected during the leaf rosette phase and at the beginning of fruit setting. thegoodscentscompany.com Flowers of T. vulgare may contain slightly higher concentrations than leaves. ijpjournal.com

Thuja occidentalis (white cedar or arborvitae): This species is known to contain high levels of thujones. thegoodscentscompany.comfishersci.casigmaaldrich.comnih.gov

Other species: this compound is also found in Artemisia herba-alba (13.67% in essential oil), Mosla soochowensis (5.12% in essential oil), various Mentha species, Achillea millefolium (yarrow), Juniperus species, and Sassafras albidum. fishersci.calipidmaps.org

Table 1: Representative Occurrence and Concentration of this compound in Botanical Species

| Plant Species | Common Name | Plant Part | This compound Content (approx.) | Unit | Source |

| Salvia officinalis | Sage | Leaf | 10,172 | ppm | lipidmaps.org |

| Salvia officinalis | Sage | Essential Oil | 38.8 | % | nih.gov |

| Artemisia absinthium | Wormwood | Essential Oil | 5.8 | % | sigmaaldrich.com |

| Artemisia absinthium | Wormwood | Essential Oil | 1.1-10.9 | % | wikipedia.org |

| Tanacetum vulgare | Tansy | Leaf/Flowering | 44 | % | thegoodscentscompany.com |

| Artemisia herba-alba | Desert Wormwood | Essential Oil | 13.67 | % | |

| Mosla soochowensis | Essential Oil | 5.12 | % |

Role in Plant Defense Mechanisms Against Herbivory

Monoterpenes, including this compound, are crucial secondary metabolites that plants produce as a defense strategy against herbivores. These compounds can act directly as repellents or deterrents, or they can negatively impact the development and reproduction of herbivorous insects.

For instance, in Thuja plicata (western redcedar), alpha- and beta-thujone are significant deterrents against browsing by ungulates. Studies have shown that ungulates tend to selectively feed on individual plants with lower levels of foliar monoterpenoids, thereby avoiding those with higher thujone content.

The volatile compounds released by plants, particularly when damaged by herbivores, can also induce resistance in neighboring plant parts or even in nearby individuals. This phenomenon, where volatile organic compounds (VOCs) serve as alarm cues, can activate defensive pathways in undamaged plant tissue, leading to enhanced resistance against subsequent herbivore attacks. This compound itself has been identified as a feeding deterrent for certain insect pests, such as Cydia pomonella (apple pest).

However, the role of thujone in plant defense can be complex and context-dependent. For example, in sagebrush (Artemisia tridentata), different chemotypes (thujone-type versus camphor-type) exhibit varying rates of herbivory. Plants characterized by the thujone-type chemotype have shown consistently higher rates of damage by chewing herbivores, suggesting that while thujone can be a deterrent, some specialist herbivores may have adapted to or are even attracted to these chemical profiles. Nevertheless, the presence of terpenoids can also contribute to plant fitness at a community level by providing associational resistance, where the chemical emissions of one plant influence the herbivory on its neighbors.

This compound as a Bioactive Agent in Arthropod Models

This compound is recognized for its significant bioactive properties, particularly its insecticidal and anthelmintic activities, making it a compound of interest in pest management strategies.

Insecticidal Mechanisms of Action

The primary insecticidal mechanism of action for this compound involves its interaction with the gamma-aminobutyric acid type A (GABA-A) receptor in the nervous system. fishersci.ca this compound acts as a modulator or competitive antagonist of the GABA-A receptor, which is crucial for inhibitory neurotransmission. fishersci.ca By blocking the binding of GABA, the main inhibitory neurotransmitter, this compound leads to increased neuronal activity, resulting in hyperexcitation of the central nervous system, convulsions, and ultimately death in insects at higher doses. fishersci.ca This mechanism is analogous to that of classical convulsant antagonists like picrotoxinin. Further evidence supporting this mechanism comes from studies where a Drosophila strain resistant to chloride channel blockers also exhibited tolerance to this compound. This compound has been found to be approximately two to three times more potent than beta-thujone in GABA-A receptor binding assays. nih.gov

This compound and essential oils containing it have demonstrated fumigant toxicity against various insect pests. This includes species such as the red imported fire ant (Solenopsis invicta), the maize weevil (Sitophilus zeamais), and the red flour beetle (Tribolium castaneum). In some cases, this compound has also been observed to inhibit carboxylesterase activity in fire ants. While some essential oil components are known to inhibit acetylcholinesterase (AChE), this compound's direct inhibition of AChE activity was not statistically significant in one study on fire ants, though essential oils containing thujone have shown AChE inhibitory activity.

Table 2: Insecticidal Activity of this compound against Arthropod Models

| Arthropod Species | Compound/Essential Oil | Toxicity Type | LC50/LD50 Value (Concentration/Dose) | Exposure Time | Source |

| Solenopsis invicta | (α + β) Thujone | Fumigant | 17.68 µl/L air | 12 h | |

| Sitophilus zeamais | α-Thujone | Fumigant | 65.5 µl/L air | Not specified | |

| Tribolium castaneum | Artemisia herba-alba EO (13.67% α-thujone) | Fumigant | Lower LC50 values (toxic effect) | Not specified | |

| Sitophilus zeamais | Artemisia herba-alba EO (13.67% α-thujone) | Fumigant | Lower LC50 values (toxic effect) | Not specified | |

| Sitophilus zeamais | Mosla soochowensis EO (5.12% α-thujone) | Fumigant | 12.19 mg/L air | Not specified | |

| Tribolium castaneum | Mosla soochowensis EO (5.12% α-thujone) | Fumigant | 10.26 mg/L air | Not specified | |

| Sitophilus zeamais | Mosla soochowensis EO (5.12% α-thujone) | Contact | 25.45 µ g/adult | Not specified | |

| Tribolium castaneum | Mosla soochowensis EO (5.12% α-thujone) | Contact | 10.23 µ g/adult | Not specified | |

| Alphitobius diaperinus | α-Thujone and β-Thujone | Not specified | Low mortality (<30%) | Not specified |

Anthelmintic Properties

This compound is also well-documented for its anthelmintic (anti-worm) activity. The traditional use of wormwood extracts, which are rich in thujone, for controlling gastrointestinal worms dates back to ancient Egypt.

Chemical analysis of Artemisia absinthium has revealed that its volatile oil, abundant in both alpha- and beta-thujone, possesses notable anthelmintic properties. In in vitro studies, plants containing thujone, such as Artemisia absinthium and Chenopodium ambrosioides, have been shown to induce paralysis and ultimately lead to the death of parasitic worms.

Recent research continues to support the anthelmintic potential of essential oils containing this compound. For instance, essential oil from Salvia officinalis, with a significant this compound content (38.8%), has demonstrated promising in vitro anthelmintic activity against gastrointestinal nematodes of sheep. nih.gov Similarly, extracts from Tanacetum vulgare have shown anthelmintic effects against Trichostrongylidae nematodes in sheep in vitro. ijpjournal.com

Current Research Gaps and Future Academic Directions for Alpha Thujone

Unelucidated Mechanisms of Action for Specific Bioactivities

While alpha-thujone is recognized as a modulator of the GABA-A receptor, acting as a competitive antagonist, the precise molecular mechanisms underlying its various other reported bioactivities remain largely unelucidated. This compound has demonstrated antinociceptive, insecticidal, and anthelmintic properties, yet the specific pathways and targets responsible for these effects beyond its known neurotoxic action require further investigation ijpjournal.comwikipedia.org.

Furthermore, research indicates that this compound exhibits cytotoxic, anti-proliferative, and pro-apoptotic effects in various cancer cell lines, including melanoma, lung, prostate, and glioblastoma multiforme nih.govresearchgate.net. Studies suggest these effects may involve the induction of oxidative stress and autophagy in tumor cells researchgate.net. However, a more comprehensive understanding of the precise molecular mechanisms driving these anticancer activities, as well as their selectivity towards malignant cells, is a critical research gap nih.gov. The reported antimicrobial and antioxidant activities of this compound and thujone-rich essential oils also warrant deeper mechanistic studies to identify the specific molecular targets and pathways involved, particularly given that its antioxidant activity is described as low to moderate nih.govscribd.comthegoodscentscompany.com. The variability in antimutagenic and anticarcinogenic effects depending on cell type, genetic background, experimental setup, and concentrations highlights the need for detailed mechanistic studies to define the conditions under which these diverse effects manifest nih.gov.

Comprehensive Therapeutic Potential of Plant-Derived this compound

Plant-derived this compound, often found as a component of complex essential oil mixtures, holds considerable, yet underexplored, therapeutic potential. Traditionally, plants containing thujone, such as Thuja occidentalis, have been used for various ailments, including scurvy, cystitis, rheumatism, and cancer researchgate.net.

Current research has highlighted its anti-cancer potential, particularly against glioblastoma multiforme cells, where it demonstrates anti-proliferative, pro-apoptotic, and anti-invasive effects nih.govresearchgate.net. However, future academic directions must focus on elucidating the precise molecular mechanisms, determining optimal concentrations for therapeutic efficacy without undesirable effects, and evaluating potential synergistic effects when combined with conventional cancer therapies nih.gov. Beyond oncology, the reported antimicrobial, antioxidant, anti-inflammatory, and immunomodulatory properties of thujone-containing plant extracts, such as those from Thuja occidentalis and Artemisia absinthium, suggest broader therapeutic applications nih.govscribd.comthegoodscentscompany.com. The potential role of essential oils containing thujone in treating atherosclerosis, owing to their anti-inflammatory and anti-oxidative activities, also represents a promising avenue for future research. Additionally, initial findings on its antidiabetic potential through α-amylase and α-glucosidase inhibition indicate another area for comprehensive investigation. A significant research gap lies in the limited clinical and toxicological data, necessitating more rigorous studies to fully understand the therapeutic potential and molecular pharmacological mechanisms of this compound in human health.

Development of Novel Bioinsecticides based on this compound

The increasing concerns over the environmental and health impacts of synthetic pesticides, coupled with the emergence of pest resistance, underscore an urgent need for the development of eco-friendly alternatives, such as botanical biopesticides. This compound has established insecticidal activity ijpjournal.comwikipedia.org.

Essential oils rich in this compound, derived from plants like Seriphidium brevifolium and Artemisia nilagirica, have demonstrated fumigant toxicity against various pests, including the red imported fire ant, and have shown efficacy in reducing nematode infections in plants. Despite these promising results, several research gaps impede the widespread development and commercialization of this compound-based bioinsecticides. There is a critical need for the development of new and more efficient extraction methods to enhance the quantity and quality of essential oils and isolated compounds. Furthermore, many botanical pesticides, including those containing this compound, are believed to act through diverse and currently unexplored mechanisms of action, highlighting a significant gap in understanding their full spectrum of efficacy and specificity. Commercialization efforts face limitations related to reduced storage stability, sensitivity to environmental conditions, and high production costs, all of which require innovative solutions in future research. Future directions should also involve accelerating the discovery of new plant-derived compounds with herbicidal properties and exploring novel approaches in their application.

Advanced Studies on Metabolic Interactions and Pharmacogenetics

The metabolism of this compound is a crucial area for advanced study, particularly concerning its interactions with human physiological systems. This compound undergoes rapid metabolism in the liver, primarily via cytochrome P450 (CYP) enzymes, leading to the formation of 7-hydroxy-alpha-thujone as the major metabolite, alongside other minor hydroxylated and dehydro derivatives ijpjournal.comwikipedia.org.

The primary metabolite, 7-hydroxy-alpha-thujone, achieves higher concentrations in the brain but is considerably less potent and toxic than the parent compound, indicating its role as a detoxification product ijpjournal.comwikipedia.org. This compound is recognized as a substrate for CYP2A6 and CYP3A4. This metabolic pathway suggests a potential for pharmacokinetic interactions when this compound is co-administered with other substrates of these enzymes, which could alter the bioavailability of other compounds.

Significant research gaps persist in fully understanding the human dose-concentration-effect relationships and the precise bioavailability of this compound. Crucially, the toxicological consequences of inter-individual pharmacogenetic variations in CYP enzyme activity and the influence of environmental factors on this compound metabolism and effects remain largely uncharacterized nih.gov. Although some studies indicate a weak inhibition of CYP activities by thujone, further detailed investigations are required to clarify the specific CYP isoforms affected and the conditions under which such inhibition occurs. Future research must prioritize comprehensive studies on these metabolic interactions and the role of pharmacogenetics to ensure safe and effective utilization of this compound in any potential applications.

Q & A

Q. What validated analytical methods are recommended for quantifying alpha-thujone in plant extracts or biological samples?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying this compound due to its sensitivity in separating volatile monoterpenes. Key parameters include using a polar capillary column (e.g., DB-WAX), helium carrier gas, and mass spectral libraries for peak identification. Method validation should include calibration curves (linearity: R² ≥ 0.99), recovery rates (85–115%), and limits of detection (LOD < 0.1 µg/mL) . For reproducibility, intra- and inter-day precision (RSD < 5%) must be reported .

Q. What experimental models are suitable for preliminary toxicity screening of this compound?

Schizosaccharomyces pombe (fission yeast) is a cost-effective eukaryotic model for studying oxidative stress and apoptotic pathways induced by this compound. Protocols include exposing yeast cultures (OD₆₀₀ = 0.5) to this compound (e.g., 0.1–1.0 mM) and measuring viability via colony-forming units (CFUs) or fluorescence assays (e.g., Annexin V for apoptosis). Mutant strains (e.g., Sod1-deficient) can elucidate redox mechanisms .

Q. How do environmental factors influence this compound variability in plant sources?

this compound content in Salvia spp. varies with microclimatic conditions. A 3-year field study showed that drought stress increases bicyclic monoterpenes (e.g., this compound) by 15–20%, while excessive rainfall reduces them. Analytical methods should account for seasonal variability by sampling at consistent phenological stages (e.g., pre-flowering) .

Advanced Research Questions

Q. What mechanisms underlie this compound-induced oxidative stress in eukaryotic cells?

this compound generates reactive oxygen species (ROS) via cytochrome P450-mediated metabolism, leading to mitochondrial membrane depolarization and caspase activation. In S. pombe, ROS levels (measured via DCFH-DA fluorescence) correlate with dose-dependent apoptosis (IC₅₀ = 0.4 mM). Knockout strains (e.g., pca1Δ) show 2.5-fold higher sensitivity, confirming metalloprotease involvement in ROS scavenging .

Q. How can researchers resolve contradictions in this compound’s reported neurotoxic thresholds across studies?

Discrepancies arise from divergent models (e.g., rodent vs. in vitro) and pharmacokinetic variables. A meta-analysis framework should:

- Normalize doses to body surface area (e.g., mg/m²).

- Control for administration routes (oral vs. inhalation).

- Use ANOVA to assess inter-study variability (α = 0.05, post-hoc Tukey tests) . Example: Rodent studies report LD₅₀ ranges of 45–200 mg/kg; differences correlate with lipid solubility and blood-brain barrier permeability .

Q. What experimental designs are optimal for studying this compound’s interaction with GABA_A receptors?

Use patch-clamp electrophysiology on recombinant α1β2γ2 GABA_A receptors expressed in HEK293 cells. Protocols include:

- Pre-incubation with this compound (0.1–10 µM) for 5 min.

- Measuring chloride current inhibition (IC₅₀) via GABA (EC₅₀) challenges.

- Negative controls: bicuculline (GABA antagonist) and positive controls (thujone analogs) .

Q. How can in silico models predict this compound’s metabolic fate and toxicity?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to CYP3A4 (ΔG ≈ -8.2 kcal/mol). Pharmacokinetic simulations (GastroPlus®) estimate hepatic first-pass metabolism (t₁/₂ = 2.3 h) and bioavailability (≈18%). Validate with in vitro microsomal assays (e.g., NADPH depletion rates) .

Data Analysis and Reproducibility

Q. What statistical approaches address variability in this compound’s bioactivity data?

Q. How should researchers document this compound experiments for reproducibility?

Follow FAIR principles:

- Raw data : Deposit GC-MS chromatograms in repositories (e.g., Zenodo) with DOI links.

- Metadata : Include extraction solvents (e.g., hexane:ethanol ratio), column specifications, and ion monitoring parameters (e.g., m/z 93, 121, 136) .

Table: Key Factors Affecting this compound Variability in Sage Essential Oils

| Factor | Impact on this compound (%) | Methodological Consideration | Reference |

|---|---|---|---|

| Drought stress | +15–20 | Sample during pre-flowering stage | |

| High rainfall | -10–12 | Use controlled irrigation plots | |

| Post-harvest storage | -5–8 (per 6 months) | Store at -20°C in amber vials |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.